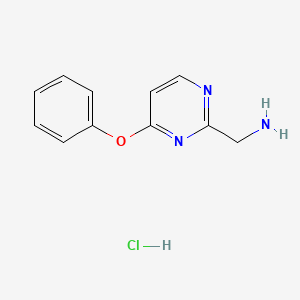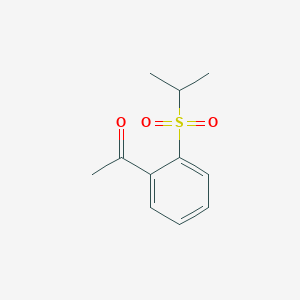
1-(2-(Isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Isopropylsulfonyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone with appropriate reagents . Another method includes the treatment of a mixture containing the precursor compound with methylsulfonyl chloride in the presence of potassium hydroxide at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonylation, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2-(Isopropylsulfonyl)phenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylsulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
1-(3-Isopropoxyphenyl)ethanone: Similar in structure but with an isopropoxy group instead of an isopropylsulfonyl group.
1-Phenyl-2-(((phenylsulfonyl)methyl)sulfonyl)ethanone: Contains additional sulfonyl groups, making it more reactive in certain chemical reactions.
Uniqueness: 1-(2-(Isopropylsulfonyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its isopropylsulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
918811-13-9 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-(2-propan-2-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
InChI Key |
BQKLUUUIUHFLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
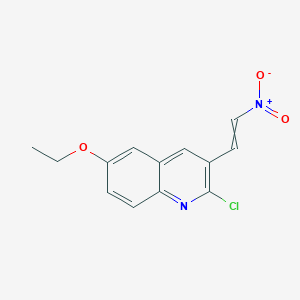
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
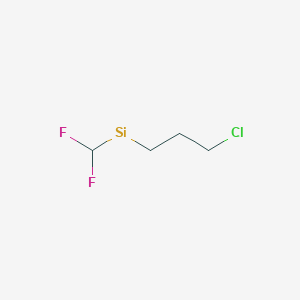
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
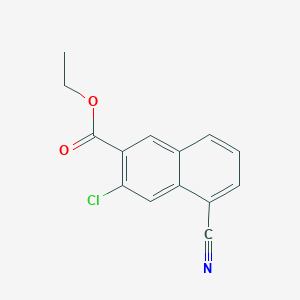
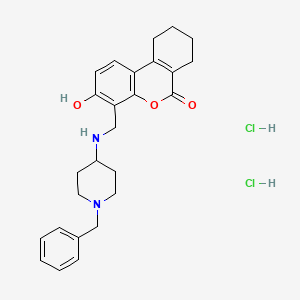
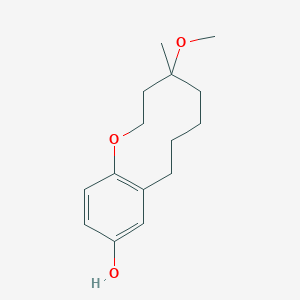

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
